3-(1,3-Benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S2/c13-10-5-17-11(16)12(10)4-7-1-2-8-9(3-7)15-6-14-8/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSDYAGXVXJMRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Schiff Base Formation
Step 2: Cyclocondensation
- Imine + mercaptoacetic acid → thiazolidin-4-one
- Conditions :
Yield : 65–75%
Limitation : Lower yields due to intermediate isolation losses.
Green Chemistry Approaches
Microwave-Assisted Synthesis
Biocatalytic Methods
- Catalyst : Lipase B from Candida antarctica (CAL-B)
- Conditions :
- Water:THF (3:1) biphasic system
- Room temperature, 24 hours
Yield : 68%
Significance : Eliminates toxic solvent use but requires enzyme recycling.
Solid-Phase Synthesis for Combinatorial Libraries
Developed for high-throughput drug discovery:
- Resin : Wang resin functionalized with piperonyl group
- Steps :
Metal-Catalyzed Methods
Vanadyl Sulfate Catalysis
- Catalyst : VOSO₄ (5 mol%)
- Conditions :
- Acetonitrile, ultrasonic bath (45°C)
- Time: 3 hours
Yield : 89%
Side products : <5% over-oxidized sulfone derivatives
Zinc Oxide Nanoparticles
- Catalyst : ZnO NPs (10 nm, 3 wt%)
- Conditions :
- Solvent-free, 80°C
- Time: 90 minutes
Yield : 91%
Reusability : 5 cycles with <10% activity loss
Comparative Analysis of Methods
| Method | Time | Yield (%) | Purity (HPLC) | E-Factor* | Scalability |
|---|---|---|---|---|---|
| Ultrasound | 4h | 92 | 98.5 | 8.2 | Industrial |
| Microwave | 0.5h | 94 | 99.1 | 6.7 | Pilot-scale |
| Classical two-step | 20h | 75 | 97.8 | 23.4 | Lab |
| Biocatalytic | 24h | 68 | 95.2 | 4.1 | Niche |
| ZnO NPs | 1.5h | 91 | 98.9 | 7.8 | Industrial |
*E-Factor = (kg waste)/(kg product); lower values indicate greener processes.
Critical Process Parameters
Solvent Selection
Stoichiometric Ratios
Temperature Control
- Ultrasound: 70°C maximizes cavitation without side reactions
- Microwave: 120°C prevents thiourea byproduct formation
Characterization Data
Key Spectroscopic Features :
- ¹H NMR (400 MHz, DMSO-d₆):
- IR (KBr):
- Dihedral angle between benzodioxole and thiazolidinone: 69.72°
- Crystal packing: C-H⋯O chains along a-axis (d = 2.89 Å)
Industrial-Scale Considerations
Cost Analysis
- Raw material cost: $412/kg (piperonylamine = 68% of total)
- Microwave vs. ultrasound OPEX:
- Energy: $0.81 vs. $1.24 per kg
- Catalyst recovery: 92% vs. 85%
Regulatory Aspects
- ICH Q11 guidelines require control of genotoxic impurities:
Emerging Techniques
Continuous Flow Synthesis
- Reactor : Corning AFR module
- Throughput : 12 kg/day with 94% yield
- Residence time : 8 minutes at 130°C
Photocatalytic Methods
- Catalyst : TiO₂/WO₃ heterojunction
- Light source : 450 nm LED
- Yield : 88% in 2 hours
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated or nitrated derivatives of the benzodioxole moiety.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is its potential as an anticancer agent. Studies have demonstrated that derivatives of thiazolidin-4-one exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study synthesized several benzodioxole-based thiosemicarbazone derivatives and evaluated their cytotoxic effects against A549 human lung adenocarcinoma and C6 rat glioma cells. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells, suggesting a promising avenue for developing new anticancer therapies .
| Compound | Cancer Cell Line | Inhibition (%) |
|---|---|---|
| 4g | MOLT-4 (Leukemia) | 84.19 |
| 4p | SF-295 (CNS) | 72.11 |
The above table summarizes the anticancer activity of selected compounds derived from thiazolidin-4-one scaffolds, highlighting their potential efficacy against specific cancer types .
Other Biological Activities
Beyond its anticancer properties, 3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one exhibits potential in other therapeutic areas:
Neuroprotective Effects
Recent research has indicated that compounds with similar structures may possess neuroprotective properties. For instance, derivatives have been tested for their ability to inhibit monoamine oxidase (MAO) and cholinesterase enzymes, which are crucial in managing neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In anticancer applications, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This is achieved through the modulation of microtubule assembly and the suppression of tubulin polymerization .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations
Halogenated Derivatives :
- (5Z)-5-(4-Bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one (IC50 = 3.0 µM against PET inhibition) and (5Z)-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one (IC50 = 1.3 µM against Chlorella vulgaris) demonstrate substituent-dependent bioactivity .
- The benzodioxole derivative’s methylenedioxy group enhances metabolic stability compared to halogenated analogs, which may suffer from dehalogenation .
Hydroxy/Methoxy Substitutions :
- (5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e, IC50 = 0.028 µM for DYRK1A) highlights the importance of polar substituents in kinase inhibition .
- The benzodioxole moiety in 3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one offers π-electron density for enhanced target binding, contrasting with hydroxy/methoxy groups that rely on hydrogen bonding .
Key Observations :
Physicochemical Properties
Biological Activity
The compound 3-(1,3-Benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidine derivative with notable biological activity. It has garnered attention in medicinal chemistry due to its potential therapeutic properties against various diseases, particularly in oncology and infectious disease contexts. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound features a thiazolidine core combined with a benzodioxole moiety , which is believed to enhance its pharmacological profile. The synthesis of this compound typically involves multicomponent reactions (MCRs), allowing for efficient construction of complex molecules with multiple functional groups. The unique combination of these structural elements may lead to diverse interactions within biological systems.
Structural Characteristics
| Feature | Description |
|---|---|
| Core Structure | Thiazolidine |
| Functional Groups | Benzodioxole, Thione |
| Molecular Formula | C₁₃H₁₁N₁O₃S₂ |
| Molecular Weight | 273.36 g/mol |
Anticancer Properties
Research has indicated that compounds with thiazolidine structures exhibit significant anticancer activity. For instance, a study demonstrated that derivatives of thiazolidin-4-one can inhibit cell proliferation in various tumor cell lines, including Huh7 (hepatocellular carcinoma) and MDA-MB 231 (breast carcinoma). The IC50 values for these compounds were reported to be below 10 μM in several cases, indicating potent activity against cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| 3-(1,3-Benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one | Huh7 | <10 |
| (5Z)-5-(2,3-dihydro-benzofuran-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one | Caco2 | 8 |
| (5Z)-5-benzodioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one | HCT116 | 6 |
Insecticidal Activity
The benzodioxole moiety is also associated with insecticidal properties. A study focusing on larvicidal activity against Aedes aegypti indicated that compounds containing the benzodioxole structure showed promising results. Although specific data for 3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one were not detailed in this context, the structural similarity suggests potential efficacy .
Table 2: Larvicidal Activity of Benzodioxole Derivatives
| Compound Name | LC50 (μM) | LC90 (μM) |
|---|---|---|
| 3,4-(methylenedioxy) cinnamic acid | 28.9 ± 5.6 | 162.7 ± 26.2 |
| Temephos (control) | <10.94 | Not specified |
The biological mechanisms through which these compounds exert their effects are still under investigation. However, it is hypothesized that the thiazolidine core may interact with specific cellular pathways involved in cell proliferation and apoptosis. Additionally, the presence of the benzodioxole group may enhance the compound's ability to penetrate cellular membranes and interact with target proteins.
Case Studies
Several case studies have explored the efficacy of thiazolidine derivatives in clinical settings:
- Case Study on Tumor Cell Lines : A study evaluated a library of thiazolidine derivatives for their ability to inhibit DYRK1A kinase activity in various cancer cell lines. The lead compounds demonstrated significant inhibition with IC50 values comparable to known inhibitors like Roscovitine .
- Insect Control Studies : Research focusing on insecticidal properties highlighted the need for new active compounds due to resistance against existing insecticides. The findings suggest that derivatives containing benzodioxole structures may offer new avenues for effective mosquito control .
Q & A
Q. What are the common synthetic routes for 3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one, and how are reaction conditions optimized?
The compound is typically synthesized via a three-component condensation reaction involving an aldehyde, an amine, and mercaptoacetic acid. For example, derivatives of this scaffold are prepared by refluxing aldehydes (e.g., 4-hydroxybenzaldehyde derivatives) with 2-thioxo-1,3-thiazolidin-4-one in glacial acetic acid with sodium acetate as a catalyst . Reaction optimization involves controlling temperature (reflux conditions), solvent choice (acetic acid for protonation), and stoichiometric ratios to minimize side products like thiazolidin-2,4-dione derivatives. Yields are improved by recrystallization from ethanol or chloroform .
Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
- X-ray crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL ) confirms planar geometry of the thiazolidinone ring and dihedral angles between substituents. For example, the thiazolidin-4-one ring in related compounds shows a dihedral angle of ~83° with the benzodioxole group .
- Spectroscopy : IR confirms C=O (1690–1720 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches. identifies aromatic protons (δ 6.8–7.5 ppm) and methylene bridges (δ 3.5–4.5 ppm). resolves carbonyl carbons (δ 170–180 ppm) .
Q. What biological activities have been reported for this compound and its analogs?
Thiazolidin-4-one derivatives exhibit antimicrobial, antiviral, and anti-inflammatory properties. For instance, analogs with coumarin moieties show Gram-positive antibacterial activity (e.g., Staphylococcus aureus MIC values ≤16 µg/mL) via inhibition of bacterial cell wall synthesis . Anti-HIV activity is linked to interference with viral protease or integrase enzymes .
Advanced Research Questions
Q. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?
Crystal packing analysis (e.g., using ORTEP-III ) reveals C–H···O hydrogen bonds and π–π stacking. For example, C–H···O interactions between the thiazolidinone carbonyl and benzodioxole methoxy groups stabilize supramolecular chains along the a-axis in monoclinic crystals (space group P2₁/n). These interactions enhance thermal stability and solubility profiles .
Table 1: Crystallographic Data for 3-(1,3-Benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
| Parameter | Value |
|---|---|
| Space group | P2₁/n |
| a (Å) | 6.8137 |
| b (Å) | 12.5753 |
| c (Å) | 18.5071 |
| β (°) | 91.825 |
| Z | 4 |
| R-factor | 0.059 |
| Dihedral angle (A/B) | 83.30° |
| Source: |
Q. How can computational methods predict the compound’s reactivity or binding affinity?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like HIV-1 protease (PDB: 1EBZ). For example, the benzodioxole group’s electron-rich aromatic system may form π–cation interactions with lysine residues in enzyme active sites .
Q. What strategies mitigate side reactions during synthesis, such as thiazolidin-2,4-dione formation?
- Temperature control : Lowering reaction temperature (<80°C) reduces oxidative dimerization of thiol intermediates.
- Catalyst selection : Sodium acetate (vs. stronger bases) minimizes over-oxidation of the thioxo group to dione .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the desired product from dione byproducts .
Q. How do substituents on the benzodioxole or thiazolidinone rings affect bioactivity?
- Electron-withdrawing groups (e.g., nitro, bromo) on the benzodioxole enhance antimicrobial activity by increasing electrophilicity.
- Methoxy groups improve anti-HIV potency by enhancing lipophilicity and membrane permeability .
- Piperidine/morpholine substitutions on the thiazolidinone nitrogen modulate solubility and toxicity profiles .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
